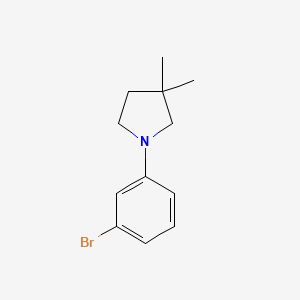

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine

Description

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups

Properties

IUPAC Name |

1-(3-bromophenyl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-12(2)6-7-14(9-12)11-5-3-4-10(13)8-11/h3-5,8H,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIAWYWCRPOAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine typically involves the reaction of 3-bromobenzaldehyde with 3,3-dimethylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrrolidine to the aldehyde group, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically under basic conditions.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological targets effectively.

Potential Therapeutic Uses:

- Antidepressant Activity: Studies indicate that this compound may have effects on neurotransmitter systems, suggesting potential use in treating depression and anxiety disorders.

- Anticancer Properties: Preliminary research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its bromine substituent can be utilized for further functionalization, making it a valuable building block in the synthesis of more complex molecules.

Applications in Synthesis:

- Synthesis of Pharmaceuticals: The compound can be modified to create derivatives with enhanced biological activity.

- Ligand Development: It can act as a ligand for metal complexes in catalysis.

Material Science

Research has explored the incorporation of this compound into advanced materials due to its electronic properties.

Material Applications:

- Organic Electronics: The compound's unique electronic characteristics make it suitable for use in organic semiconductors and photovoltaic devices.

- Liquid Crystals: It has potential applications in the development of liquid crystal displays (LCDs) due to its molecular orientation properties.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant serotonin reuptake inhibition, suggesting potential efficacy as antidepressants with fewer side effects compared to traditional SSRIs .

Anticancer Efficacy

In vitro studies demonstrated that the compound showed IC50 values below 20 µM against several cancer cell lines, indicating promising anticancer properties . Further investigations are ongoing to elucidate the exact mechanisms involved.

Toxicity Profile

Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses. Animal studies indicated no significant adverse effects on organ function at doses effective for inhibiting tumor growth .

Comparative Analysis with Related Compounds

| Compound Name | Activity | Notes |

|---|---|---|

| 1-(4-Bromophenyl)-3,3-dimethyl-pyrrolidine | Moderate antidepressant | Less potent than the 3-bromo variant |

| 1-(2-Bromophenyl)-3,3-dimethyl-pyrrolidine | Low anticancer activity | Different pharmacological profile |

| 1-(4-Chlorophenyl)-3,3-dimethyl-pyrrolidine | Anticancer | Similar mechanism but different efficacy |

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the pyrrolidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine: can be compared to other bromophenyl-substituted pyrrolidines and similar heterocyclic compounds.

1-(3-Bromophenyl)-pyrrolidine: Lacks the dimethyl substitution, which can affect its reactivity and biological activity.

3,3-Dimethyl-pyrrolidine:

Uniqueness

The presence of both the bromophenyl group and the dimethyl substitution makes this compound unique in terms of its chemical reactivity and potential applications. The bromine atom provides a site for further functionalization, while the dimethyl groups can influence the compound’s steric and electronic properties.

Biological Activity

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine is a pyrrolidine derivative that has gained attention in pharmacological research due to its potential biological activities. This compound's unique structure, featuring a bromophenyl group and dimethyl substitution, may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Its mechanism of action may involve:

- Binding Affinity : The bromine atom enhances the compound's binding affinity to certain receptors, potentially increasing its efficacy in modulating biological pathways.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes associated with cancer progression and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Hepatocellular Carcinoma : The compound has shown potential in reducing cell viability and inducing apoptosis in liver cancer cells.

- Colon and Breast Cancer : Elevated NMDA receptor expression in these cancers suggests that this compound could be used as a targeted therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrrolidine can exhibit antibacterial and antifungal activities. For instance:

- In vitro Tests : The compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies

- Study on Anticancer Efficacy : A study investigated the pharmacokinetics of a related compound in murine models, revealing that it could effectively target peripheral tumors without significant central nervous system penetration. This suggests a potential for developing therapies that minimize CNS side effects while targeting peripheral malignancies .

- Antimicrobial Evaluation : Another study evaluated various pyrrolidine derivatives, including this compound, highlighting its effectiveness against multiple bacterial strains and establishing structure-activity relationships (SAR) that guide further development .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing a bromophenyl precursor with pyrrolidine derivatives in absolute ethanol, using trimethylamine as a base, has been reported to yield intermediates with high purity . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., bromophenyl protons at δ 7.2–7.5 ppm, pyrrolidine methyl groups at δ 1.2–1.5 ppm) .

- Elemental Analysis : Validate empirical formulas (e.g., CHBrN) with ≤0.4% deviation from theoretical values .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 268.04) .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-reference data from peer-reviewed sources (e.g., Medicinal Chemistry Research for synthesis protocols ) and databases like PubChem . Contradictions may arise from impurities or polymorphic forms; recrystallization in ethanol or acetonitrile can standardize physical properties .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding affinities to enzymes like cytochrome P450, guided by crystallographic data from analogs . Solvent effects are incorporated via COSMO-RS .

Q. How does the 3-bromophenyl substituent influence the compound’s pharmacokinetic properties compared to halogen-free analogs?

- Methodological Answer : The bromine atom enhances lipophilicity (logP ↑ by ~1.2 units), increasing membrane permeability but potentially reducing aqueous solubility. In vitro assays (e.g., Caco-2 permeability) and HPLC-derived logD values (pH 7.4) quantify these effects. Compare with chloro- or fluoro-substituted analogs to isolate halogen-specific impacts .

Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) in antimicrobial applications?

- Methodological Answer :

- Step 1 : Synthesize derivatives with varied substituents (e.g., methyl, nitro) at the 3-position.

- Step 2 : Test against Gram-positive/negative bacteria (MIC assays, 24–48 hr incubation).

- Step 3 : Corrogate SAR using Hammett plots or 3D-QSAR (CoMFA/CoMSIA) to link electronic/steric effects to activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing). Variables like inoculum size, solvent (DMSO vs. saline), and endpoint criteria (IC vs. MIC) must align. Meta-analyses using tools like RevMan can statistically harmonize disparate datasets .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash exposed skin with soap/water. Store in amber glass under inert gas (N) at 2–8°C to prevent bromine displacement or degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.